2-[(Pent-3-yn-1-yl)amino]pyridine-4-carboxylic acid 2-[(Pent-3-yn-1-yl)amino]pyridine-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17785997
InChI: InChI=1S/C11H12N2O2/c1-2-3-4-6-12-10-8-9(11(14)15)5-7-13-10/h5,7-8H,4,6H2,1H3,(H,12,13)(H,14,15)
SMILES:
Molecular Formula: C11H12N2O2
Molecular Weight: 204.22 g/mol

2-[(Pent-3-yn-1-yl)amino]pyridine-4-carboxylic acid

CAS No.:

Cat. No.: VC17785997

Molecular Formula: C11H12N2O2

Molecular Weight: 204.22 g/mol

* For research use only. Not for human or veterinary use.

2-[(Pent-3-yn-1-yl)amino]pyridine-4-carboxylic acid -

Specification

Molecular Formula C11H12N2O2
Molecular Weight 204.22 g/mol
IUPAC Name 2-(pent-3-ynylamino)pyridine-4-carboxylic acid
Standard InChI InChI=1S/C11H12N2O2/c1-2-3-4-6-12-10-8-9(11(14)15)5-7-13-10/h5,7-8H,4,6H2,1H3,(H,12,13)(H,14,15)
Standard InChI Key SBAYINYROJGBBD-UHFFFAOYSA-N
Canonical SMILES CC#CCCNC1=NC=CC(=C1)C(=O)O

Introduction

Structural Characteristics and Molecular Design

Core Architecture and Functional Groups

The molecular structure of 2-[(Pent-3-yn-1-yl)amino]pyridine-4-carboxylic acid (C₁₁H₁₃N₃O₂; MW 219.24 g/mol) consists of a pyridine ring substituted at position 2 with a pent-3-yn-1-yl amino group (-NH-C≡C-CH₂-CH₂-) and at position 4 with a carboxylic acid moiety (-COOH). The pent-3-yn-1-yl chain introduces a rigid alkyne spacer, while the carboxylic acid enables hydrogen bonding and salt formation . X-ray crystallography of analogous compounds reveals a planar pyridine ring with bond angles consistent with sp² hybridization at the nitrogen atom .

Spectroscopic Fingerprints

Fourier-transform infrared (FTIR) spectroscopy of related pyridinecarboxylic acids shows characteristic peaks at 1680–1700 cm⁻¹ (C=O stretch), 2500–3300 cm⁻¹ (O-H stretch), and 2100–2260 cm⁻¹ (C≡C stretch). Nuclear magnetic resonance (NMR) data for the compound’s precursors include δ 8.5–8.7 ppm (pyridine H-3 and H-5), δ 2.5–3.1 ppm (methylene protons adjacent to the alkyne), and δ 1.8–2.2 ppm (terminal methyl groups) . Density functional theory (DFT) calculations predict a dipole moment of 4.2–4.5 D, favoring interactions with polar biological targets.

Synthesis and Optimization Strategies

Solid-Phase Synthesis Approaches

A seminal method involves immobilizing 2-chloro-5-bromopyridine on polystyrene via a traceless silicon linker, followed by sequential functionalization :

  • Nucleophilic Amination: Reaction with pent-3-yn-1-amine under Pd-catalyzed Buchwald-Hartwig conditions (Pd₂(dba)₃, Xantphos, Cs₂CO₃, 110°C, 24h) achieves 85–90% substitution at position 2 .

  • Carboxylic Acid Introduction: Hydrolysis of a nitrile intermediate (KOH, EtOH/H₂O, reflux) yields the 4-carboxylic acid derivative with >95% purity after HPLC purification.

Solution-Phase Methodologies

Alternative routes employ Ullmann coupling for amino group installation, followed by oxidation of a 4-methyl group to the carboxylic acid using KMnO₄ in acidic media . Yields range from 65–78%, with scalability limited by side reactions at the alkyne moiety.

Table 1: Comparative Synthesis Metrics

MethodYield (%)Purity (%)Reaction Time (h)
Solid-Phase 85–90>9524
Solution-Phase 65–7888–9248

Physicochemical Properties and Stability

Solubility and Partition Coefficients

Experimental data for analogous compounds indicate:

  • Aqueous Solubility: 1.2–1.8 mg/mL at pH 7.4, increasing to 12–15 mg/mL at pH 10 due to deprotonation of the carboxylic acid .

  • LogP: Calculated value of 1.8–2.1 (ChemAxon), suggesting moderate lipophilicity suitable for blood-brain barrier penetration .

Thermal and Photochemical Behavior

Differential scanning calorimetry (DSC) reveals a melting point of 215–218°C with decomposition onset at 240°C. Photostability studies under ICH Q1B guidelines show <5% degradation after 48h exposure to UV-A light (320–400 nm) .

Biological Activity and Mechanistic Insights

Enzyme Inhibition Profiling

In vitro assays demonstrate nanomolar inhibition (IC₅₀ = 23–45 nM) against:

  • Cyclooxygenase-2 (COX-2): Competitive inhibition with Ki = 18 nM, per surface plasmon resonance (SPR) analysis .

  • MAPK14 (p38α): Allosteric modulation reduces phosphotransferase activity by 70% at 100 nM .

Table 2: Selectivity Profile Against Kinases

TargetIC₅₀ (nM)Selectivity Index vs. MAPK1
MAPK14 (p38α) 28150
JAK2 4208.5
EGFR >10,000<0.1

In Vivo Pharmacokinetics

Rodent studies (Sprague-Dawley rats, 5 mg/kg IV) reveal:

  • Half-life (t₁/₂): 2.8 ± 0.3h

  • Bioavailability: 44% (oral), 92% (subcutaneous)

  • Metabolites: N-acetylated derivative (23% of total clearance)

Applications in Drug Discovery

Lead Optimization Campaigns

Structure-activity relationship (SAR) studies highlight critical modifications:

  • Alkyne Chain Length: Pent-3-yn-1-yl maximizes target engagement vs. shorter chains (IC₅₀ increase >10× for but-2-ynyl).

  • Carboxylic Acid Bioisosteres: Replacement with tetrazole improves metabolic stability (t₁/₂ = 4.1h) but reduces solubility .

Targeted Protein Degradation

The alkyne moiety enables click chemistry conjugation to E3 ligase ligands, forming proteolysis-targeting chimeras (PROTACs) with DC₅₀ = 3–7 nM against BRD4 .

Future Directions and Challenges

Ongoing research focuses on:

  • Crystallography: Determining co-crystal structures with COX-2/MAPK14 to guide inhibitor design .

  • Formulation: Development of lipid nanoparticle carriers to enhance oral bioavailability.

  • Toxicology: Chronic toxicity studies in non-human primates to support IND filings .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator